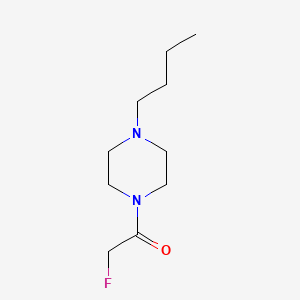
1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butyl-substituted piperazine ring and a fluoroethanone moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.
准备方法
The synthesis of 1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one typically involves the reaction of 4-butylpiperazine with 2-fluoroethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method offers advantages in terms of reaction control, safety, and cost-effectiveness.
化学反应分析
1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the fluoroethanone moiety to a corresponding alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The fluoro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires the use of a base, such as sodium hydroxide, to facilitate the substitution process.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学研究应用
1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a tool for investigating the mechanisms of action of various biological targets.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are exploring its use as a lead compound for the development of new drugs, particularly in the areas of neurology and oncology.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in various industrial processes, including catalysis and material synthesis.
作用机制
The mechanism of action of 1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific protein kinases, which are enzymes involved in the regulation of cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can influence various cellular processes and pathways, leading to its observed biological effects.
相似化合物的比较
1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one can be compared with other similar compounds, such as:
1-(4-Butylpiperazin-1-yl)-2-chloroethan-1-one: This compound has a similar structure but contains a chloro group instead of a fluoro group. The presence of the chloro group may result in different chemical and biological properties.
1-(4-Butylpiperazin-1-yl)-2-bromoethan-1-one: This compound contains a bromo group, which can also influence its reactivity and biological activity.
1-(4-Butylpiperazin-1-yl)-2-iodoethan-1-one: The iodo group in this compound may impart unique properties, such as increased reactivity in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
745741-65-5 |
|---|---|
分子式 |
C10H19FN2O |
分子量 |
202.27 g/mol |
IUPAC 名称 |
1-(4-butylpiperazin-1-yl)-2-fluoroethanone |
InChI |
InChI=1S/C10H19FN2O/c1-2-3-4-12-5-7-13(8-6-12)10(14)9-11/h2-9H2,1H3 |
InChI 键 |
NKVVEFCDOZGDPG-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCN(CC1)C(=O)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


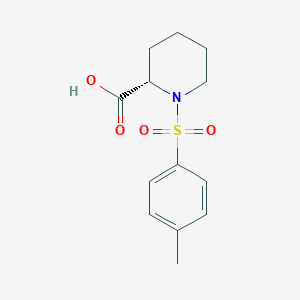
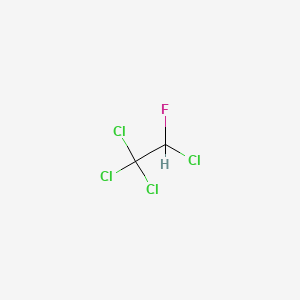
![2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid](/img/structure/B13416169.png)
![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine](/img/structure/B13416177.png)
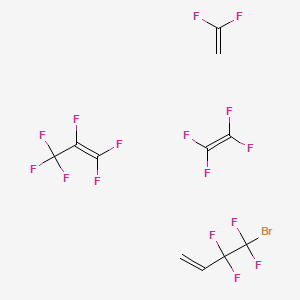
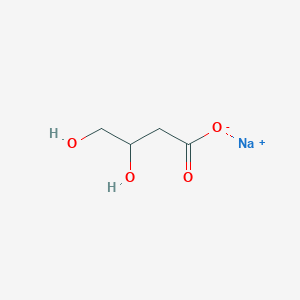
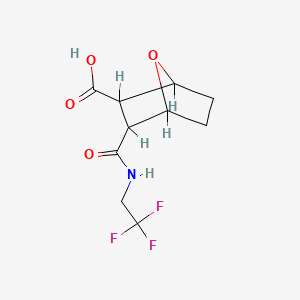
![sodium;[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13416186.png)
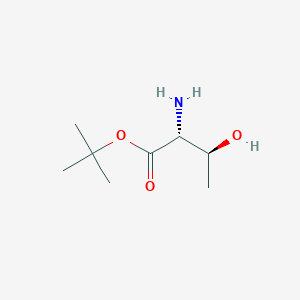
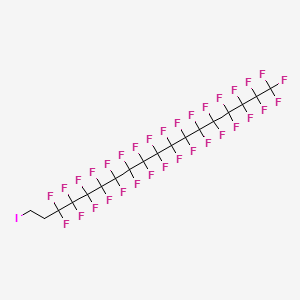
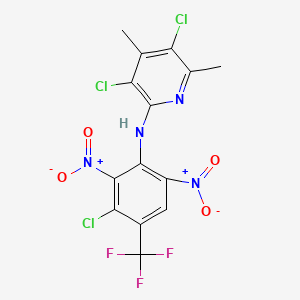

![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)

